![molecular formula C19H18N2O2 B2884364 (2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 357198-61-9](/img/structure/B2884364.png)
(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H18N2O2 . The compound contains a cyano group (-CN), an ethylphenyl group, and a methoxyphenyl group attached to an acrylamide backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide”, the molecular weight is 306.36, and the molecular formula is C19H18N2O2 . Other properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Corrosion Inhibition
Research on acrylamide derivatives, including compounds similar to (2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide, has shown their efficacy as corrosion inhibitors. Specifically, a study explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. These compounds were found to be effective, showing significant corrosion inhibition through both chemical and electrochemical methods. The study utilized Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS) for compound verification and characterization, demonstrating that these acrylamide derivatives can be considered mixed-type inhibitors for copper corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Another area of interest is the mechanofluorochromic properties of acrylamide derivatives, which are important for developing materials with responsive optical properties. A study synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, including a compound similar to the one . These compounds showed distinct optical properties due to their specific face-to-face stacking mode. Such properties are critical for the development of new optical materials and sensors, indicating the versatility of acrylamide derivatives in material science (Qing‐bao Song et al., 2015).
Photoprotective Effect
The novel heterocyclic compound LQFM048, derived from acrylamide structures, was designed for photoprotection and evaluated for its photoprotective effects and acute oral systemic toxicity. This study demonstrates the potential of acrylamide derivatives in developing new sunscreen products with additional benefits such as antioxidant properties, highlighting their application in pharmaceutical and cosmetic industries (D. C. Vinhal et al., 2016).
Antiviral Bioactivities
Efforts in medicinal chemistry have led to the synthesis of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties, showcasing significant antiviral activities. Such studies underscore the therapeutic potential of acrylamide derivatives against viral diseases, contributing valuable insights into their role in drug development (Jia-qiang Yang et al., 2010).
properties
IUPAC Name |
(E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-8-10-17(11-9-14)21-19(22)16(13-20)12-15-6-4-5-7-18(15)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYYYGMYVQDRM-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.